molecular formula C18H19F3N2O4S B2659409 N1-(5-hydroxy-3-(thiophen-2-yl)pentyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide CAS No. 2034510-85-3

N1-(5-hydroxy-3-(thiophen-2-yl)pentyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide

Cat. No. B2659409
CAS RN: 2034510-85-3
M. Wt: 416.42
InChI Key: SJQSYPOSPRHFKF-UHFFFAOYSA-N
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Description

N1-(5-hydroxy-3-(thiophen-2-yl)pentyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide is a novel compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a type of oxalamide that is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.

Scientific Research Applications

Medicinal Chemistry and Drug Development

Thiophene derivatives have captured the interest of medicinal chemists due to their potential as biologically active compounds. Researchers explore modifications of the thiophene scaffold to enhance drug properties. In this context, our compound could serve as a lead structure for developing novel drugs targeting specific diseases .

Organic Semiconductors and Electronics

Thiophene-based molecules play a crucial role in organic electronics. They contribute to the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs). Our compound’s unique structure may offer advantages in these applications .

Corrosion Inhibition

Thiophene derivatives find use in industrial chemistry as corrosion inhibitors. Their ability to protect metals from corrosion makes them valuable in various sectors, including materials science and engineering .

Pharmacological Properties

Molecules containing the thiophene ring exhibit diverse pharmacological effects. For instance:

Synthetic Methods and Heterocyclization

Researchers employ various synthetic methods to access thiophene derivatives. Condensation reactions, such as Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, allow the construction of diverse thiophene-based structures. These methods facilitate the creation of novel compounds with tailored properties .

Fungicidal Activity

While specific data on our compound’s fungicidal activity are not readily available, its structural features suggest potential in this area. Further investigation could reveal its efficacy against fungal pathogens .

properties

IUPAC Name

N-(5-hydroxy-3-thiophen-2-ylpentyl)-N'-[4-(trifluoromethoxy)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F3N2O4S/c19-18(20,21)27-14-5-3-13(4-6-14)23-17(26)16(25)22-9-7-12(8-10-24)15-2-1-11-28-15/h1-6,11-12,24H,7-10H2,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJQSYPOSPRHFKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(CCNC(=O)C(=O)NC2=CC=C(C=C2)OC(F)(F)F)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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